
(2-Chlorophenyl)(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(2-Chlorophenyl)(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H15ClF3N5O2 and its molecular weight is 437.81. The purity is usually 95%.
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Biological Activity
The compound (2-Chlorophenyl)(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and neuroprotective activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H17ClF3N5O, with a molecular weight of approximately 421.82 g/mol. The structure features a chlorophenyl group, a trifluoromethyl oxadiazole moiety, and a piperazine ring, which contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential in different therapeutic areas:
Anticancer Activity
Recent studies have shown that compounds containing the 1,2,4-oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies indicated that derivatives of 1,2,4-oxadiazole demonstrated IC50 values below 100 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 45 |
Compound B | MCF-7 | 60 |
Target Compound | HeLa | <100 |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that the presence of the trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate bacterial membranes:
- Minimum Inhibitory Concentration (MIC) tests revealed effective concentrations ranging from 32 to 128 µg/mL against various strains .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Pseudomonas aeruginosa | 32 |
Neuroprotective Effects
Research into the neuroprotective properties of this compound has highlighted its potential in treating neurodegenerative diseases. The oxadiazole derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cognitive function:
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The oxadiazole moiety interacts with enzymatic targets like AChE and protein tyrosine phosphatases.
- Cell Signaling Modulation : It may influence signaling pathways involved in apoptosis and cell proliferation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of the compound on various cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 10 µM over 48 hours.
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial activity against clinical isolates of bacteria, finding that the compound exhibited a broad spectrum of activity with lower MIC values than standard antibiotics.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to (2-Chlorophenyl)(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone. Research indicates that derivatives containing oxadiazole moieties exhibit potent cytotoxic effects against various cancer cell lines. For example, compounds with trifluoromethyl groups have shown enhanced activity due to their ability to modulate biological pathways involved in tumor growth and proliferation .
Antimicrobial Properties
The presence of the piperazine ring in the structure contributes to its potential as an antimicrobial agent. Studies have demonstrated that piperazine derivatives possess broad-spectrum activity against bacteria and fungi, making them candidates for further development as therapeutic agents against infectious diseases .
Neuropharmacology
CNS Activity
Compounds with piperazine and pyridine functionalities are known for their neuroactive properties. Research has indicated that such compounds can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. The incorporation of different substituents can significantly affect its biological activity. For instance:
Substituent | Effect on Activity |
---|---|
Trifluoromethyl | Increases lipophilicity and potency against cancer cells |
Chlorine | Enhances binding affinity to target proteins |
Piperazine | Improves solubility and bioavailability |
This table summarizes how variations in the chemical structure can influence the compound's effectiveness and therapeutic potential.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
Case Study 1: Anticancer Evaluation
In a study conducted by the National Cancer Institute, a series of oxadiazole derivatives were tested for their anticancer efficacy. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against human tumor cell lines, with GI50 values indicating promising therapeutic indices .
Case Study 2: Neuropharmacological Screening
A screening of piperazine derivatives revealed that certain modifications led to enhanced activity at serotonin receptors, suggesting potential applications in treating mood disorders. The study emphasized the importance of trifluoromethyl substitutions in increasing receptor affinity and selectivity .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N5O2/c20-14-4-2-1-3-13(14)17(29)28-9-7-27(8-10-28)15-6-5-12(11-24-15)16-25-18(30-26-16)19(21,22)23/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORYGIXYNJVNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.